molecular formula C₁₁H₁₁D₅O B1151070 2-Hydroxy-1-phenylpentane-d5

2-Hydroxy-1-phenylpentane-d5

Cat. No.: B1151070
M. Wt: 169.27
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Structural Nomenclature

2-Hydroxy-1-phenylpentane-d5 possesses the molecular formula C₁₁H₁₁D₅O and exhibits a molecular weight of 169.27494889 atomic mass units. The compound's systematic nomenclature reflects its structural complexity, incorporating both the phenylpentane backbone and the specific deuterium labeling pattern. The deuterated variant maintains the fundamental structural framework of the parent molecule while incorporating five deuterium atoms in precisely defined positions.

The compound's Chemical Abstracts Service registry number and associated identification codes facilitate precise identification within chemical databases and regulatory frameworks. The molecular structure features a benzene ring attached to a five-carbon aliphatic chain, with a hydroxyl group positioned at the second carbon atom from the phenyl attachment point. The deuterium substitutions occur at specific hydrogen positions, creating a compound with identical chemical properties but distinct mass spectrometric characteristics compared to its non-deuterated analogue.

Structural analysis reveals that the compound belongs to the broader category of phenylpentanol derivatives, specifically those featuring secondary alcohol functionality. The stereochemistry around the hydroxyl-bearing carbon creates potential for enantiomeric forms, though the deuterium labeling pattern remains consistent regardless of stereochemical configuration.

Property Value Reference
Molecular Formula C₁₁H₁₁D₅O
Molecular Weight 169.27494889 Da
Chemical Classification Deuterated Aromatic Alcohol
Isotopic Purity 98 atom % D

Position within Deuterated Aromatic Alcohols Classification

This compound occupies a specialized position within the broader classification of deuterated aromatic alcohols, representing an advanced example of selective isotopic labeling in organic compounds. Deuterated aromatic alcohols constitute a significant subset of isotope-labeled molecules used extensively in analytical chemistry, pharmaceutical research, and metabolic studies. These compounds serve as internal standards in mass spectrometry applications, enabling precise quantification of target analytes through isotope dilution techniques.

The compound's classification within this category reflects several key characteristics that distinguish it from simpler deuterated alcohols. The presence of an extended aliphatic chain combined with aromatic functionality creates a molecular architecture suitable for studying both aromatic and aliphatic metabolic pathways. The specific deuterium labeling pattern, featuring five deuterium atoms, provides sufficient mass difference for clear separation from the non-deuterated compound in mass spectrometric analysis.

Comparative analysis with other deuterated aromatic alcohols reveals the strategic importance of the pentyl chain length and hydroxyl positioning. Similar compounds in this classification include benzyl alcohol deuterated variants and other phenylalkanol derivatives, each designed for specific analytical applications. The deuterium content of 98 atom percent represents high isotopic purity standards required for precision analytical work.

The compound's utility extends beyond simple analytical applications to include mechanistic studies of enzymatic processes and metabolic pathway elucidation. The strategic placement of deuterium atoms allows researchers to track molecular transformations and identify metabolic products with high confidence. This positioning within the deuterated aromatic alcohol classification reflects the compound's dual nature as both an analytical tool and a research probe for understanding complex biochemical processes.

Relationship to Non-deuterated Analogue (1-Phenyl-2-pentanol)

The relationship between this compound and its non-deuterated analogue, 1-Phenyl-2-pentanol, exemplifies the principles of isotopic substitution in organic chemistry. The parent compound, 1-Phenyl-2-pentanol, possesses the molecular formula C₁₁H₁₆O and maintains identical chemical connectivity while differing in isotopic composition. This structural relationship ensures that both compounds exhibit virtually identical chemical behavior under normal laboratory conditions, with differences manifesting primarily in mass spectrometric properties and reaction kinetics.

1-Phenyl-2-pentanol, also designated as 2-Hydroxy-1-phenylpentane, serves multiple roles in chemical synthesis and pharmaceutical applications. The compound appears in various chemical databases under multiple synonyms, including alpha-Propylphenethyl alcohol and Benzylpropylcarbinol, reflecting its diverse applications and historical nomenclature variations. The non-deuterated analogue exhibits a molecular weight of 164.24 grams per mole, establishing a clear mass difference of approximately 5 atomic mass units compared to the deuterated variant.

The structural similarity between the deuterated and non-deuterated forms enables precise analytical applications where the deuterated compound serves as an internal standard. This application relies on the principle that both compounds undergo identical chemical transformations and chromatographic behavior while remaining distinguishable through mass spectrometry. The relationship facilitates quantitative analysis of the non-deuterated compound in complex matrices, including biological samples and pharmaceutical formulations.

Compound Molecular Formula Molecular Weight Primary Application
This compound C₁₁H₁₁D₅O 169.27 Da Analytical Standard
1-Phenyl-2-pentanol C₁₁H₁₆O 164.24 Da Synthetic Intermediate

Research applications frequently exploit this relationship to investigate metabolic pathways and enzymatic mechanisms. The deuterium kinetic isotope effect, arising from the mass difference between protium and deuterium, provides insights into reaction mechanisms and rate-determining steps. The magnitude of these effects varies depending on the specific chemical transformation and the position of deuterium substitution within the molecular framework.

The non-deuterated analogue finds applications in flavor and fragrance chemistry, with Food and Drug Administration recognition for food additive applications. This regulatory acceptance highlights the compound's safety profile and commercial significance, factors that influenced the development of the deuterated variant for analytical purposes. The relationship between these compounds demonstrates how isotopic labeling strategies can expand the utility of existing chemical entities for specialized analytical applications.

Historical Context in Isotope-Labeled Compound Development

The development of this compound reflects the broader historical evolution of isotope-labeled compounds in chemical research and analytical chemistry. The foundation for deuterium labeling technology emerged from the pioneering work of Harold Urey, who discovered deuterium in 1931 and subsequently won the Nobel Prize in Chemistry in 1934 for this groundbreaking achievement. Urey's discovery established the scientific basis for all subsequent developments in stable isotope chemistry and deuterated compound synthesis.

The systematic development of stable isotope tracers began in earnest during the 1930s, when researchers recognized the potential utility of these isotopes in biological and chemical studies. Frederick Soddy's earlier work on isotopes, beginning with his coining of the term "isotope" in 1913 from the Greek words meaning "same place," provided the conceptual framework for understanding these chemically identical but mass-distinct variants. The progression from basic isotope discovery to practical applications in deuterated organic compounds represents a remarkable advancement in analytical chemistry.

Early isotope work focused primarily on simple compounds and basic applications, with researchers gradually developing more sophisticated labeling strategies as synthetic methodologies improved. The concentration and isolation of stable isotopes, including nitrogen-15, carbon-13, and oxygen-18, provided researchers with an array of tools for probing biological metabolism and chemical mechanisms. This historical progression established the scientific foundation that enabled the later development of complex deuterated compounds like this compound.

The evolution of mass spectrometry technology paralleled the development of isotope-labeled compounds, creating a synergistic relationship between analytical instrumentation and labeled compound availability. Advances in mass spectrometer design, from early magnetic sector instruments to modern high-resolution systems, enabled increasingly precise analysis of isotope-labeled molecules. This technological progression facilitated the development of deuterated compounds for specialized analytical applications, including pharmaceutical research and metabolic studies.

The specific development of deuterated aromatic alcohols emerged from the recognition that these compounds could serve dual purposes as both analytical standards and mechanistic probes. The synthetic methodologies for introducing deuterium into aromatic and aliphatic positions required careful optimization to achieve high isotopic purity while maintaining chemical integrity. Research into heterogeneous platinum group metal-catalyzed carbon-hydrogen activation provided efficient routes for deuterium incorporation under mild reaction conditions.

Contemporary applications of compounds like this compound reflect the maturation of isotope labeling technology and its integration into routine analytical procedures. The compound's availability through specialized chemical suppliers demonstrates the commercial viability of deuterated compounds and their established role in pharmaceutical development, environmental analysis, and basic chemical research. This historical trajectory from fundamental discovery to practical application illustrates the transformative impact of isotope chemistry on modern analytical science.

Properties

Molecular Formula

C₁₁H₁₁D₅O

Molecular Weight

169.27

Synonyms

α-Propylphenethyl-d5 Alcohol;  (±)-1-Phenyl-2-pentanol-d5;  1-Phenyl-2-pentanol-d5;  α-Propylbenzeneethanol-d5; 

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reduction proceeds via nucleophilic attack on the carbonyl group, followed by proton (deuterium) transfer. For example:

1-phenylpentan-2-one+NaBD42-Hydroxy-1-phenylpentane-d5+Byproducts\text{1-phenylpentan-2-one} + \text{NaBD}_4 \rightarrow \text{this compound} + \text{Byproducts}

This method ensures high regioselectivity, with deuterium incorporation at the hydroxyl-bearing carbon. However, achieving five deuteriums requires additional steps, such as deuteration of the alkyl chain precursors.

Yield and Purity Considerations

Suppliers like Medical Isotopes, Inc. offer the compound at $650–$2,200 per 25–250 mg, reflecting the high cost of deuterated reagents and multi-step purification. Nuclear Magnetic Resonance (NMR) spectroscopy confirms deuterium distribution, with peaks corresponding to D5_5 integration in the pentane chain.

Grignard Reaction with Deuterated Reagents

An alternative approach employs deuterated Grignard reagents to construct the pentane backbone. For instance, reacting deuterated pentylmagnesium bromide (C5_5D11_{11}MgBr) with benzaldehyde forms the alcohol directly:

C5D11MgBr+C6H5CHOThis compound+MgBr(OCH2C6H5)\text{C}5\text{D}{11}\text{MgBr} + \text{C}6\text{H}5\text{CHO} \rightarrow \text{this compound} + \text{MgBr(OCH}2\text{C}6\text{H}_5)

Challenges in Reagent Synthesis

Deuterated Grignard reagents are less commercially available, necessitating in situ preparation using D2_2O or deuterated solvents. This increases complexity and cost, as noted in the pricing disparities among suppliers like TRC and Usbiological.

Acid-Catalyzed Deuterium Exchange

Post-synthetic deuteration via acid-catalyzed exchange offers a supplementary method. Treating non-deuterated 2-Hydroxy-1-phenylpentane with D2_2O under acidic conditions facilitates H/D exchange at labile positions, such as the hydroxyl group and adjacent carbons:

2-Hydroxy-1-phenylpentane+D2OH+This compound+H2O\text{2-Hydroxy-1-phenylpentane} + \text{D}2\text{O} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}2\text{O}

Limitations and Optimization

This method rarely achieves full deuteration (five D atoms) due to kinetic barriers. Prolonged reaction times and elevated temperatures improve incorporation but risk structural degradation.

Catalytic Deuteration of Unsaturated Intermediates

Hydrogenation of unsaturated precursors like 1-phenylpent-1-en-2-ol with D2_2 gas and palladium catalysts introduces deuterium across double bonds:

1-phenylpent-1-en-2-ol+D2Pd/CThis compound\text{1-phenylpent-1-en-2-ol} + \text{D}_2 \xrightarrow{\text{Pd/C}} \text{this compound}

Selectivity and Byproduct Formation

This route demands precise control over reaction conditions to avoid over-reduction or isomerization. Gas chromatography-mass spectrometry (GC-MS) analyses reveal trace intermediates, necessitating chromatographic purification.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

MethodDeuterium IncorporationCost (per 250 mg)Yield (%)
NaBD4_4 Reduction1–2 D atoms$1,320–$2,20060–75
Grignard Reagents5 D atomsCustom synthesis40–50
Acid-Catalyzed Exchange1–3 D atoms$460–$65030–45
Catalytic Hydrogenation2–4 D atomsNot reported50–65

The Grignard method, while theoretically optimal for full deuteration, remains impractical due to reagent availability. Commercial suppliers predominantly utilize NaBD4_4 reduction combined with deuterated precursors to balance cost and efficiency .

Q & A

Q. What are the recommended safety protocols for handling 2-Hydroxy-1-phenylpentane-d5 in laboratory settings?

When handling deuterated compounds like this compound, adhere to standard chemical safety practices:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved lab coats to minimize skin and eye exposure .
  • Ventilation: Use fume hoods for procedures generating aerosols or vapors.
  • Storage: Store in a cool, dry environment (e.g., 0–6°C) to maintain stability, as indicated for structurally similar deuterated compounds .
  • Emergency Measures: In case of accidental exposure, rinse affected areas with water and consult a physician immediately .

Q. How is this compound synthesized, and what are its primary synthetic intermediates?

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous deuterated compounds (e.g., 3-Hydroxy-1,5-pentanedioic-2,2,3,4,4-d5 acid) are synthesized via isotopic labeling using deuterated reagents. Key steps include:

  • Deuteration: Exchange of hydrogen atoms with deuterium using D₂O or deuterated alcohols under controlled conditions.
  • Purification: Chromatographic methods (e.g., HPLC) to isolate the deuterated product .
    Intermediates likely involve deuterated phenylpentane precursors, with hydroxylation steps guided by stereochemical control .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ²H NMR to confirm deuterium incorporation and assess isotopic purity (≥98 atom% D) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and isotopic distribution.
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., hydroxyl, phenyl) via characteristic absorption bands .

Advanced Research Questions

Q. How do isotopic effects (²H vs. ¹H) influence the reactivity of this compound in catalytic reactions?

Deuterium substitution alters reaction kinetics due to differences in bond strength (C–D vs. C–H):

  • Kinetic Isotope Effects (KIE): Reduced reaction rates in deuterated compounds, particularly in hydrogen-transfer steps.
  • Stereochemical Outcomes: Deuterium may shift equilibrium in enantioselective reactions, requiring optimization of catalysts (e.g., chiral Lewis acids) .
  • Experimental Design: Compare reaction rates and product ratios between deuterated and non-deuterated analogs under identical conditions .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for deuterated analogs like this compound?

Contradictions often arise from solvent interactions, isotopic impurities, or conformational dynamics. Mitigation strategies include:

  • Solvent Standardization: Use deuterated solvents (e.g., CDCl₃) to eliminate solvent-induced shifts .
  • Isotopic Purity Validation: Confirm deuterium content via ²H NMR or elemental analysis .
  • Dynamic NMR (DNMR): Analyze temperature-dependent spectra to identify rotational barriers or tautomerism .

Q. What are the challenges in optimizing synthetic routes for deuterated compounds like this compound?

Key challenges include:

  • Deuterium Loss: Minimize proton exchange during synthesis by using anhydrous conditions and deuterated solvents.
  • Scalability: Batch-to-batch consistency in isotopic labeling requires precise control of reaction parameters (e.g., temperature, pH) .
  • Cost Efficiency: High costs of deuterated reagents necessitate recycling strategies or alternative labeling methods (e.g., catalytic deuteration) .

Q. How can researchers validate the environmental stability of this compound in long-term studies?

  • Accelerated Degradation Studies: Expose the compound to elevated temperatures, UV light, or humidity, and monitor decomposition via LC-MS.
  • Isotopic Tracer Experiments: Use ²H-labeled analogs to track degradation pathways and identify metabolites .
  • Comparative Analysis: Benchmark stability against non-deuterated counterparts to assess isotopic effects on shelf life .

Q. What advanced computational methods support the study of this compound’s molecular interactions?

  • Density Functional Theory (DFT): Predicts electronic properties, isotopic effects, and transition states in reactions.
  • Molecular Dynamics (MD): Simulates solvent interactions and conformational flexibility using deuterium-specific force fields .
  • QSPR Models: Relate isotopic substitution to physicochemical properties (e.g., logP, solubility) for drug design applications .

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